molecular formula C14H21BrN2O5S B501691 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide CAS No. 898654-42-7

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B501691
CAS No.: 898654-42-7
M. Wt: 409.3g/mol
InChI Key: YICZKULHBMABQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromo-substituted aromatic ring with dimethoxy groups at the 2- and 5-positions. The sulfonamide group is further functionalized with a 2-morpholin-4-ylethyl chain, introducing a morpholine moiety known for enhancing solubility and modulating pharmacokinetic properties.

Properties

IUPAC Name

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O5S/c1-20-12-10-14(13(21-2)9-11(12)15)23(18,19)16-3-4-17-5-7-22-8-6-17/h9-10,16H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICZKULHBMABQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

Bromination is typically performed using elemental bromine (Br₂) in glacial acetic acid (GAA) as both solvent and catalyst. The reaction proceeds via electrophilic aromatic substitution, where the aldehyde group directs bromine to the ortho/para positions. However, steric and electronic effects from the methoxy groups favor bromination at the 4-position.

Example Procedure (adapted from):

  • Dissolve 2,5-dimethoxybenzaldehyde (100 g, 0.602 mol) in 400 mL GAA.

  • Slowly add bromine (30.8 mL, 0.602 mol) at 20–30°C over 1 hour.

  • Stir for 6 hours, then quench with 200 mL ice water.

  • Filter the precipitated yellow solid and recrystallize from acetonitrile to obtain 4-bromo-2,5-dimethoxybenzaldehyde (yield: 86.5%, mp: 151–152°C).

Key Parameters :

  • Temperature : Room temperature (20–30°C) minimizes side reactions.

  • Solvent : GAA enhances bromine solubility and stabilizes intermediates.

  • Stoichiometry : A 1:1 molar ratio of aldehyde to bromine ensures complete conversion.

Sulfonation to 4-Bromo-2,5-dimethoxybenzenesulfonyl Chloride

The brominated aldehyde is converted to the sulfonyl chloride intermediate via chlorosulfonation, a reaction critical for introducing the sulfonamide functionality.

Chlorosulfonation Reaction

Chlorosulfonic acid (ClSO₃H) reacts with the aromatic ring to install the sulfonyl chloride group. The reaction proceeds under anhydrous conditions to avoid hydrolysis.

Example Procedure (adapted from):

  • Add 4-bromo-2,5-dimethoxybenzaldehyde (50 g, 0.2 mol) to chlorosulfonic acid (150 mL) at 0°C.

  • Stir for 4 hours at 50°C, then pour into ice water.

  • Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to obtain 4-bromo-2,5-dimethoxybenzenesulfonyl chloride (yield: 72%).

Analytical Data :

  • Molecular Formula : C₈H₈BrClO₄S

  • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).

Amidation with 2-Morpholinoethylamine

The final step involves reacting the sulfonyl chloride with 2-morpholinoethylamine to form the target sulfonamide.

Reaction Optimization

The amidation is performed in a two-phase system using DCM and aqueous sodium bicarbonate (NaHCO₃) to scavenge HCl. Triethylamine (TEA) is often added to enhance nucleophilicity.

Example Procedure :

  • Dissolve 4-bromo-2,5-dimethoxybenzenesulfonyl chloride (10 g, 0.032 mol) in DCM (100 mL).

  • Add 2-morpholinoethylamine (4.2 g, 0.032 mol) and TEA (6.5 mL, 0.048 mol) dropwise at 0°C.

  • Stir for 12 hours at room temperature, then wash with 1M HCl and brine.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain the title compound (yield: 68%).

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 7.72 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 3.60 (t, J=4.6 Hz, 4H, morpholine), 2.75 (t, J=6.2 Hz, 2H, CH₂NH), 2.50 (m, 4H, morpholine), 2.40 (t, J=6.2 Hz, 2H, CH₂N).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Yield Key Advantages Limitations
Bromination86.5%High regioselectivity, scalableRequires handling corrosive bromine
Sulfonation72%Efficient chlorosulfonationExothermic reaction; strict temperature control needed
Amidation68%Mild conditions, high purityColumn chromatography required for purification

Chemical Reactions Analysis

Types of Reactions

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4-bromo-2,5-dimethoxy compounds exhibit significant biological activities. For instance, compounds with similar structures have shown promise in antimicrobial and anti-infective applications. The presence of bromine in these compounds is believed to enhance their antimicrobial efficacy, as suggested by predictive models that indicate potential activity against mycobacterial infections and tuberculosis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related compounds. The synthesis of novel derivatives containing a sulfonamide moiety has been linked to improved antibiofilm activity and moderate toxicity profiles. This suggests that 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide could be explored further for its antibacterial properties .

Key Steps in Synthesis:

  • Bromination : Starting with 2,5-dimethoxytoluene, bromination introduces the bromine atom at the para position.
  • Formation of Sulfonamide : The brominated compound is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
  • Final Modification : The morpholine group is introduced through nucleophilic substitution.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings. For example, a case involving intoxication from a related compound (25B-NBOMe) demonstrated the need for effective detection methods such as High Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). This technique was crucial for identifying and quantifying the substance in biological samples . Such methodologies can be adapted for studying the pharmacokinetics and toxicology of this compound.

Toxicological Insights

The toxicological profile of compounds like this compound is critical for assessing their safety for potential therapeutic applications. Studies have indicated that similar compounds can lead to severe adverse effects when misused or overdosed, highlighting the importance of rigorous testing and regulation .

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide and related compounds:

Compound Substituents Pharmacological Profile Key References
This compound (Target) Bromo, dimethoxy, morpholinylethyl-sulfonamide Limited direct data; hypothesized 5-HT2A interaction based on aromatic substituents.
4-Methoxy-2,5-dimethyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797718-16-1) Methoxy, dimethyl, morpholinopyrimidinyl-methyl-sulfonamide No published activity data; pyrimidine-morpholine hybrid may enhance CNS penetration.
4-Bromo-2,6-dimethyl-N-(2-methyl-2-propanyl)benzenesulfonamide (CAS 1704121-94-7) Bromo, dimethyl, tert-butyl-sulfonamide Tert-butyl group likely reduces solubility compared to morpholine derivatives.
25B-NBOMe (4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) Bromo, dimethoxy, methoxybenzyl-phenethylamine Potent 5-HT2A agonist (EC₅₀ ~0.1 nM); severe neurotoxicity and hallucinogenic effects.
4-Chloro-N-(2,5-dimethylphenyl)-2-methyl-benzenesulfonamide Chloro, dimethyl, methyl-sulfonamide Structural analog with halogen variation; no reported receptor activity.

Substituent Effects on Receptor Binding

  • Bromo-Dimethoxy Aromatic Systems : The bromo-dimethoxy motif in the target compound and 25B-NBOMe is associated with high-affinity binding to 5-HT2A receptors. However, 25B-NBOMe’s phenethylamine backbone facilitates agonism, whereas the sulfonamide group in the target compound may confer antagonistic or allosteric modulation .
  • Morpholine vs.

Pharmacokinetic and Toxicological Considerations

  • Metabolic Stability : Sulfonamide derivatives like the target compound are generally more resistant to oxidative metabolism than phenethylamines (e.g., 25B-NBOMe), which undergo rapid N-dealkylation and O-demethylation .

Biological Activity

4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article discusses its biological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13H18BrN3O3S
  • Molecular Weight : 357.27 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of sulfonamides have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA and RNA synthesis.

Anticancer Activity

Research has also highlighted the potential anticancer properties of sulfonamide derivatives. A study focusing on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Compound Cancer Type IC50 (µM) Mechanism
Compound ABreast Cancer15Apoptosis
Compound BColon Cancer10Cell Cycle Arrest
4-bromo...Lung CancerTBDTBD

Interaction with Proteins

The interaction of this compound with human serum albumin (HSA) has been investigated using spectroscopic techniques. These studies reveal that the compound binds to HSA through hydrophobic interactions and hydrogen bonding, which may influence its pharmacokinetic properties.

Case Studies and Research Findings

  • Pharmacokinetics and Binding Studies :
    • A study utilized multi-spectroscopic methods to analyze the binding affinity of the compound to HSA. The binding constant was found to be moderate, indicating a stable interaction that could affect drug distribution in vivo .
  • Anticancer Efficacy :
    • In vitro assays demonstrated that the compound inhibited the growth of lung cancer cells significantly, with an IC50 value that suggests potent anticancer activity . Further investigations are needed to elucidate the precise mechanisms involved.
  • Toxicity Assessments :
    • Preliminary toxicity studies indicated no mutagenic effects; however, potential hepatotoxicity was noted at higher concentrations, warranting further investigation into its safety profile .

Q & A

Basic: What synthetic routes are recommended for 4-bromo-2,5-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

  • Bromination and Methoxylation: Introduce bromine and methoxy groups at positions 4, 2, and 5 via electrophilic substitution, using reagents like N-bromosuccinimide (NBS) and dimethyl sulfate under controlled pH .
  • Morpholine Ethylamine Coupling: Attach the morpholine-ethylamine moiety via nucleophilic substitution or amide coupling, employing catalysts such as DCC (dicyclohexylcarbarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
  • Optimization: Monitor reaction progress with HPLC or TLC. Adjust temperature (60–80°C) and solvent polarity to minimize byproducts. Crystallization from ethanol/water mixtures improves purity .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

  • Spectroscopy:
    • NMR: 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; morpholine protons at δ 2.4–3.1 ppm) .
    • MS: High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 551.47 for C22_{22}H23_{23}BrN4_4O4_4S2_2) .
  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles (e.g., C–S–N ~107.88°) and intermolecular interactions (e.g., hydrogen bonds between sulfonamide O and morpholine H) .

Advanced: How can structural ambiguities in the morpholine-ethylamine side chain be resolved experimentally?

Answer:

  • Torsion Angle Analysis: Use X-ray data to measure dihedral angles (e.g., morpholine ring puckering at −111.2° to −173.2°) and identify conformational flexibility .
  • DFT Calculations: Compare experimental bond lengths (e.g., C–Br = 1.89 Å) with theoretical models to validate geometry .
  • Disorder Modeling: For disordered morpholine groups, refine occupancy ratios (e.g., 70:30 split) using SHELXL .

Advanced: What strategies are effective for assessing the compound’s enzyme inhibition or receptor modulation activity?

Answer:

  • Target Selection: Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, kinase enzymes) based on structural analogs .
  • Assays:
    • Fluorescence Polarization: Measure binding affinity to purified enzymes (IC50_{50} determination).
    • Cellular Uptake: Use radiolabeled 14^{14}C-compound to track intracellular accumulation in HEK293 cells .
  • Data Validation: Cross-validate IC50_{50} values with SPR (surface plasmon resonance) to rule off-target effects .

Advanced: How can substituent effects on biological activity be systematically analyzed?

Answer:

  • SAR Studies: Synthesize derivatives with modified substituents (e.g., replacing Br with Cl or adjusting methoxy positions) and compare activity profiles .
  • Computational Docking: Use AutoDock Vina to predict binding poses of analogs with target proteins (e.g., PDB 6Q0) .
  • Statistical Analysis: Apply multivariate regression to correlate electronic parameters (Hammett σ) with IC50_{50} trends .

Advanced: How should contradictory data on solubility and stability be addressed in formulation studies?

Answer:

  • Solubility Profiling: Test in buffers (pH 1–10) and surfactants (e.g., Tween-80) using UV-Vis spectroscopy. Note discrepancies between calculated (LogP ~2.8) and experimental values .
  • Accelerated Stability Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS. Identify major degradants (e.g., demethylation or sulfonamide hydrolysis) .
  • Mitigation: Use lyophilization or cyclodextrin complexation to enhance stability .

Advanced: What methods optimize the morpholine substituent’s position for enhanced target binding?

Answer:

  • Bioisosteric Replacement: Substitute morpholine with piperidine or thiomorpholine and compare Ki values .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories to identify critical hydrogen bonds (e.g., morpholine O with Arg residue) .
  • Crystallographic Fragment Screening: Co-crystallize analogs with target proteins to visualize binding pocket adaptations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.